molecular formula C19H27N3O4 B2411438 methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate CAS No. 1242099-51-9

methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate

Cat. No.: B2411438
CAS No.: 1242099-51-9
M. Wt: 361.442
InChI Key: UBGWGSLTOWNMSA-UHFFFAOYSA-N
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Description

Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate is a complex organic compound with significant implications across various scientific disciplines. This compound features a unique structural arrangement that includes multiple heterocycles and functional groups, making it an interesting subject for chemical, biological, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate typically involves a multi-step organic synthesis process. Key steps include:

  • Formation of the 1,5-methanopyrido[1,2-a][1,5]diazocin core through a cyclization reaction.

  • Introduction of the 8-oxo group via oxidation.

  • Coupling with leucinate to form the final product, using peptide coupling reagents such as HATU or EDCI.

Industrial Production Methods: While specific industrial methods for large-scale production are proprietary and vary, they often involve optimizing the above synthesis steps to maximize yield and purity while minimizing cost and environmental impact. This may include:

  • Use of continuous flow reactors to improve reaction efficiency.

  • Scaling up using batch processes with robust purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methanopyrido moiety.

  • Reduction: Selective reduction can occur at the ketone group.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions:

  • Oxidation: PCC (Pyridinium chlorochromate), KMnO4.

  • Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).

  • Substitution: Grignard reagents for nucleophilic substitution, and various halides for electrophilic substitution.

Major Products Formed:

  • Oxidation typically yields higher-order oxides or carboxylic acids.

  • Reduction primarily produces alcohols or alkyl derivatives.

  • Substitution can lead to a wide array of functionalized derivatives depending on the reagents used.

Scientific Research Applications

The compound is a subject of interest in numerous research domains : The compound is a subject of interest in numerous research domains: Chemistry:

  • Studies on its reactivity and synthesis can lead to new methodologies in organic synthesis. Biology:

  • It can be a model compound for studying enzyme interactions and metabolic pathways. Medicine:

  • Used as an intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The specific mechanism of action of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate depends on its application. Generally, it involves: Molecular Targets and Pathways:

  • Interaction with biological macromolecules, influencing enzymatic activity or receptor binding.

  • Pathways may include modulation of signal transduction or metabolic processes.

Comparison with Similar Compounds

  • Methyl N-[(1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate

  • Ethyl N-[(8-oxo-1,5,6,8-tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate

  • Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]valinate

Conclusion

Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate is a fascinating compound with a broad range of applications across different scientific fields. Its unique structural and chemical properties make it a valuable subject of study, offering potential advancements in both theoretical and practical aspects of science.

Properties

IUPAC Name

methyl 4-methyl-2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-12(2)7-15(18(24)26-3)20-19(25)21-9-13-8-14(11-21)16-5-4-6-17(23)22(16)10-13/h4-6,12-15H,7-11H2,1-3H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGWGSLTOWNMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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